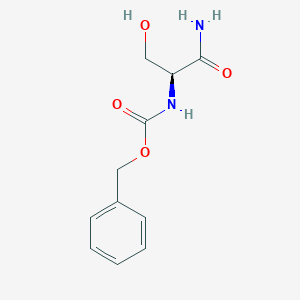

(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate

描述

(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Z-SER-NH2, also known as benzyl N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate or (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, is a compound that primarily targets primary amines . Primary amines are common functional groups present in virtually all proteins and peptides, as well as a host of other macromolecules . They exist at the N-terminus of each polypeptide chain (α-amino group) and in the side-chain of lysine amino acid residues (ε-amino group) .

Mode of Action

The compound interacts with its targets through a process known as NHS ester bioconjugation , which involves the creation of a stable amide bond between the two target molecules .

Biochemical Pathways

It’s known that amino acids play a crucial role in various physiological processes, including the regulation of gene expression, cell survival, growth, differentiation, and death . In addition, the compound may be involved in the JNK pathway, which plays a major role in apoptosis in many cell death paradigms .

Pharmacokinetics

It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .

Result of Action

It’s known that amino acids and their transporters play a crucial role in cell proliferation and development .

Action Environment

The action of Z-SER-NH2 can be influenced by various environmental factors. For instance, the compound has been used in a Z-scheme photocatalytic system for NO pollution, demonstrating that light can influence its action . Furthermore, the pH of the environment can impact the compound’s interaction with its targets, as the reactivity of primary amines decreases as the level of protonation increases .

生化分析

Biochemical Properties

(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic balance within cells, affecting processes such as energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its overall activity and function .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function and activity within the cell .

生物活性

(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, with CAS number 19898-39-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant research findings.

- Molecular Formula : C₁₇H₁₈N₂O₄

- Molecular Weight : 314.34 g/mol

- Structure : The compound features a carbamate group, which is known for enhancing bioactivity in various compounds.

Biological Activity Overview

This compound has been studied for its potential roles in various therapeutic areas, particularly as an analgesic and in cancer treatment. Research indicates that it may exhibit properties similar to other bioactive compounds that target specific biological pathways.

The exact mechanism of action for this compound is still under investigation. However, its structure suggests that it may interact with various receptors and enzymes involved in pain signaling and cellular proliferation.

Analgesic Properties

A patent (WO2006081252A2) describes the use of related compounds as analgesics. The findings suggest that these compounds can modulate pain pathways, potentially offering new avenues for pain management therapies .

In Vitro Studies

In vitro studies have demonstrated that analogs of this compound can enhance glutamate uptake in glial cells, indicating potential neuroprotective effects . This property could be beneficial in treating neurodegenerative diseases where glutamate toxicity is a concern.

Cytotoxicity Assessments

Research evaluating the cytotoxicity of structurally similar compounds has shown low toxicity profiles against normal human dermal fibroblasts (NHDF), while maintaining potent activity against hormone-dependent cancer cell lines . These findings suggest that this compound could be developed as a safer alternative in cancer therapy.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 19898-39-6 |

| Molecular Weight | 314.34 g/mol |

| Biological Activities | Analgesic, Anticancer |

| Toxicity Profile | Low cytotoxicity |

科学研究应用

Medicinal Chemistry

(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate has been explored as a potential building block in the synthesis of various biologically active compounds. Its structural features make it suitable for modifications that enhance pharmacological properties.

Case Study: Antiviral Activity

Recent studies have investigated its role as a precursor for compounds that inhibit non-nucleoside reverse transcriptase, which is crucial in the treatment of HIV. In silico modeling has shown promising results regarding its binding affinity to reverse transcriptase, suggesting its potential as an antiviral agent .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of amino acid derivatives and peptide synthesis. Its ability to act as a chiral building block allows for the creation of enantiomerically pure compounds, which are essential in pharmaceutical applications.

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including:

- Carbamate Formation : Reaction between benzyl amine and a suitable carbonyl compound.

- Hydroxylation : Introduction of the hydroxyl group via oxidation processes.

Biochemical Research

In biochemical studies, this compound has been utilized to investigate enzyme interactions and metabolic pathways involving amino acids. It can serve as a substrate or inhibitor for various enzymes, providing insights into their mechanisms and functions.

Enzyme Interaction Studies

Research has demonstrated that this compound can modulate the activity of specific enzymes involved in amino acid metabolism, highlighting its relevance in metabolic engineering .

属性

IUPAC Name |

benzyl N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-10(15)9(6-14)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H,13,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEWHDOZPGSSLG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561262 | |

| Record name | Benzyl [(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70897-15-3 | |

| Record name | Benzyl [(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。